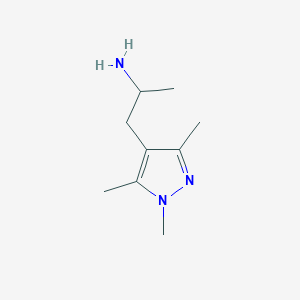
(1,5-Diethylpyrazol-4-yl)methylamine
Descripción general
Descripción
(1,5-Diethylpyrazol-4-yl)methylamine , also known as (1,5-diethyl-1H-pyrazol-4-yl)methylamine , is an organic compound with the chemical formula C8H15N3 . It belongs to the class of primary amines and features a pyrazole ring with two ethyl groups attached at the 1- and 5-positions. The compound is colorless and has a fish- or ammonia-like odor .
Synthesis Analysis
- Heterocyclic System Approach : Incorporating heterocyclic intermediates can lead to pyrazole formation .
Molecular Structure Analysis
The molecular structure of (1,5-Diethylpyrazol-4-yl)methylamine consists of a five-membered pyrazole ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms. The compound’s canonical SMILES notation is CCC1=C(C=NN1CC)CN . See Figure 1 for the structural representation:
Chemical Reactions Analysis
- Putrefaction and Methanogenesis : It emerges during putrefaction and acts as a substrate for methanogenesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. Recent research has shown that DEPM derivatives possess potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further studies are warranted to explore its potential as a therapeutic agent against this neglected tropical disease.
Antimalarial Potential
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. DEPM derivatives have been evaluated for their antimalarial effects. Compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents . Given the urgent need for effective antimalarials, further investigations are crucial.
Cytotoxic Agents
DEPM derivatives have been designed and synthesized as potential cytotoxic agents. These compounds, such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione (8a–n), hold promise for cancer therapy. Their cytotoxicity profiles warrant further exploration .
Synthesis of 1,3,5-Trisubstituted Pyrazoles
DEPM derivatives serve as building blocks for synthesizing 1,3,5-trisubstituted pyrazoles. These compounds exhibit diverse biological activities and have potential applications in drug discovery. The synthesis involves cyclocondensation reactions, yielding products characterized by HR-MS, FT-IR, and NMR spectroscopy .
Propiedades
IUPAC Name |
(1,5-diethylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8-7(5-9)6-10-11(8)4-2/h6H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABNVCDBGORCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Diethylpyrazol-4-yl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride](/img/structure/B3197784.png)
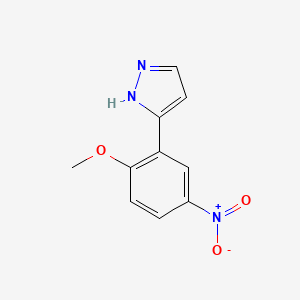
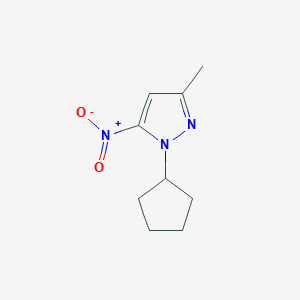
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B3197797.png)
![5,8-Dibromopyrido[3,4-b]pyrazine](/img/structure/B3197802.png)
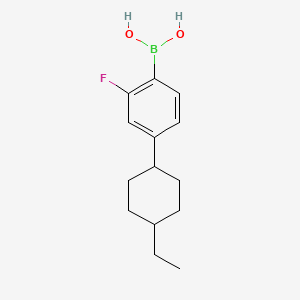
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197816.png)

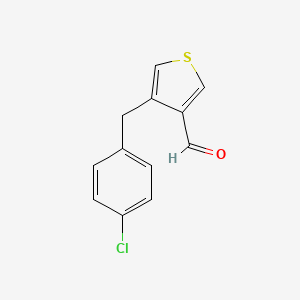
![methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B3197830.png)
